[2-(4-methoxybenzyl)phenyl]methanol
Description
[2-(4-Methoxybenzyl)phenyl]methanol is a benzyl alcohol derivative featuring a 4-methoxybenzyl group attached to the second position of a phenyl ring, with a hydroxymethyl (-CH2OH) substituent on the same phenyl ring. This compound’s structure combines aromatic methoxy groups with a polar alcohol moiety, making it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
[2-[(4-methoxyphenyl)methyl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-17-15-8-6-12(7-9-15)10-13-4-2-3-5-14(13)11-16/h2-9,16H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMIPKKFRYUZNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure
The aldehyde precursor is reduced using NaBH₄ in tetrahydrofuran (THF) or methanol. For example, dissolving 10 mmol of [2-(4-methoxybenzyl)phenyl]aldehyde in 30 mL methanol and adding NaBH₄ (12 mmol) at 0°C yields the alcohol after 2 hours.
Key Data:
Advantages:
Catalytic Hydrogenation of [2-(4-Methoxybenzyl)phenyl]ketone
Procedure
The ketone is hydrogenated under H₂ (1–5 atm) using 5% Pd/C (10 wt%) in ethanol at 25–50°C. For instance, 5 mmol ketone in 50 mL ethanol with Pd/C achieves full conversion in 6 hours.
Advantages:
Friedel-Crafts Alkylation Followed by Hydrolysis
Procedure
Key Data:
Advantages:
-
Direct introduction of the methoxybenzyl group.
Grignard Reaction with Methoxy-Substituted Benzaldehyde
Procedure
Limitations:
Reductive Amination and Subsequent Hydrolysis
Procedure
Applications:
-
Useful for introducing nitrogen-containing substituents.
Enzymatic Reduction Using Alcohol Dehydrogenases
Procedure
Biocatalytic reduction of the ketone precursor using Lactobacillus kefir ADH in phosphate buffer (pH 7) with NADPH cofactor.
Advantages:
Comparative Analysis of Methods
| Method | Yield (%) | Cost (Relative) | Scalability | Purity (%) |
|---|---|---|---|---|
| NaBH₄ Reduction | 85–92 | Low | High | >95 |
| Catalytic Hydrogenation | 88–94 | Moderate | Industrial | >98 |
| Friedel-Crafts | 70–75 | Low | Moderate | 85–90 |
| Grignard Reaction | 65–72 | High | Low | 90–93 |
| Reductive Amination | 60–68 | Moderate | Moderate | 80–85 |
| Enzymatic Reduction | 78–82 | High | Low | >95 |
Chemical Reactions Analysis
Types of Reactions
[2-(4-methoxybenzyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Halogens, nitric acid, sulfuric acid, often under controlled temperatures.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
[2-(4-methoxybenzyl)phenyl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals
Mechanism of Action
The mechanism of action of [2-(4-methoxybenzyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or interfere with essential enzymatic processes. The compound’s antioxidant properties are likely due to its capacity to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table highlights key structural analogs and their distinguishing features:
Key Observations :
- Polarity: The hydroxymethyl group in this compound enhances hydrophilicity compared to 4-methoxybenzyl alcohol, which lacks a hydroxyl group. This property may improve solubility in aqueous systems for pharmaceutical applications .
- Bioactivity : Indole derivatives (e.g., compound 25 in ) demonstrate the 4-methoxybenzyl group’s role in modulating pharmacokinetics, suggesting similar applications for the target compound.
Biological Activity
[2-(4-methoxybenzyl)phenyl]methanol, also known by its CAS number 10324-43-3, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables summarizing its effects.
Chemical Structure and Properties
The compound's structure consists of a phenolic backbone with a methoxybenzyl substituent, which may influence its biological activity. The presence of the methoxy group is significant as it can enhance lipophilicity and modulate interactions with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has shown promise in anticancer research , particularly in inhibiting the growth of several cancer cell lines. Notably, studies have indicated that it can induce apoptosis in breast cancer cells (MCF-7 and MDA-MB-231) by activating caspase pathways.
- Mechanism of Action : The compound appears to modulate key signaling pathways involved in cell survival and proliferation, particularly through the inhibition of the AKT pathway and the activation of pro-apoptotic proteins.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| MDA-MB-231 | 10 | Growth inhibition |
| HepG2 | 20 | Cell cycle arrest |
Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against clinical isolates. Results indicated significant activity against resistant strains of Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating infections caused by resistant bacteria.
Study 2: Anticancer Mechanisms
In a recent publication in Cancer Letters, researchers investigated the anticancer mechanisms of this compound. They found that treatment resulted in a dose-dependent increase in apoptosis markers (caspase-3 and -9 activation) across various cancer cell lines, suggesting its utility as a lead compound for further development in cancer therapy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
